molecular formula C8H8BrNO B2400213 3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde CAS No. 2248344-04-7

3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde

Cat. No. B2400213
CAS RN: 2248344-04-7
M. Wt: 214.062
InChI Key: WPJORHQAHBIBEF-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolizine derivative, which has a unique structure that makes it an attractive candidate for scientific research.

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde is not well understood. However, it is believed that the compound interacts with specific enzymes or receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been reported to have antimicrobial and anticancer properties, as well as anti-inflammatory and analgesic effects. It has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde has several advantages for lab experiments. It is readily available, and its synthesis method is relatively simple. It is also stable under various conditions, making it easy to handle and store. However, its limitations include its toxicity and potential side effects, which require careful handling and monitoring during experiments.

Future Directions

There are several future directions for the research on 3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde. One potential direction is the synthesis of novel pyrrolizine-based compounds with improved biological activities. Another direction is the investigation of the compound's mechanism of action and its interaction with specific enzymes or receptors. Moreover, the compound's potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases, can be explored further.
Conclusion:
In conclusion, 3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde is a unique compound with promising potential in scientific research. Its synthesis method is relatively simple, and it has shown various biological activities. However, its toxicity and potential side effects require careful handling and monitoring during experiments. Further research on this compound can lead to the development of novel compounds with improved biological activities and potential applications in various fields.

Synthesis Methods

The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde involves a multi-step process that includes the reaction of pyrrolidine with bromine, followed by the reaction with formaldehyde. The final product is obtained after purification and characterization through various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde has shown promising results in various scientific research applications. It has been used as a building block for the synthesis of various biologically active compounds, such as pyrrolizidine alkaloids and their analogs. It has also been used as a precursor for the synthesis of pyrrolizine-based compounds, which have shown potential anticancer and antimicrobial activities.

properties

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-8-4-6(5-11)7-2-1-3-10(7)8/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJORHQAHBIBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde

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